(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide
Overview
Description
N-cis-tetradec-9-enoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family, which are signaling molecules used in bacterial quorum sensing. These molecules play a crucial role in the regulation of gene expression in response to cell density, influencing various bacterial behaviors such as biofilm formation and virulence factor production .
Mechanism of Action
Target of Action
N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-9Z-HSL) primarily targets bacterial cells. Specifically, it serves as an autoinducer in certain bacterial species, including C. rodentium. As an autoinducer, it coordinates gene expression and behaviors by diffusing into cells of different bacterial species .
Action Environment
Environmental factors influence its efficacy and stability:
Remember, C14-9Z-HSL represents a fascinating intersection of biology and chemistry, shaping bacterial communities and their survival strategies. 🧪🔬 . If you have any more questions or need further details, feel free to ask!
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cis-tetradec-9-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone. One common method includes the reaction of tetradec-9-enoic acid with homoserine lactone under the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for N-cis-tetradec-9-enoyl-L-Homoserine lactone are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated synthesis equipment and continuous flow reactors may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cis-tetradec-9-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated N-acyl-homoserine lactones.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
N-cis-tetradec-9-enoyl-L-Homoserine lactone has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of N-acyl-homoserine lactones.
Biology: Investigated for its role in bacterial quorum sensing and its impact on bacterial behavior.
Medicine: Explored for its potential in developing antimicrobial therapies by disrupting quorum sensing in pathogenic bacteria.
Comparison with Similar Compounds
Similar Compounds
N-3-oxo-tetradec-7-enoyl-L-Homoserine lactone: Another N-acyl-homoserine lactone with a similar structure but differing in the position and presence of an oxo group.
N-cis-octadec-9-enoyl-L-Homoserine lactone: A longer-chain N-acyl-homoserine lactone with similar quorum sensing functions.
Uniqueness
N-cis-tetradec-9-enoyl-L-Homoserine lactone is unique due to its specific fatty acid chain length and the position of the double bond, which confer distinct signaling properties and affinities for LuxR family transcriptional regulators. These structural features make it a valuable tool for studying quorum sensing and developing targeted antimicrobial strategies .
Properties
IUPAC Name |
(Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVCBUGVTPVVJB-KJPDOMRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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